3-(4-Bromo-2-methoxyphenoxy)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-bromo-2-methoxyphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO4/c1-14-9-6-7(11)2-3-8(9)15-5-4-10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXRJIVVHTANZHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 4 Bromo 2 Methoxyphenoxy Propanoic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.org For 3-(4-bromo-2-methoxyphenoxy)propanoic acid, the most logical disconnection is the ether linkage (C-O bond), as this is a common and reliable bond formation in organic chemistry. amazonaws.com
This disconnection yields two primary synthons: a nucleophilic phenoxide and an electrophilic propanoate derivative. The corresponding synthetic equivalents for these synthons would be 4-bromo-2-methoxyphenol (B1221611) and a 3-halopropanoic acid or its ester derivative. This approach simplifies the synthesis to a key ether formation step.
Classical Ether Formation Protocols
Williamson Ether Synthesis Approaches to the Phenoxy Linkage
The Williamson ether synthesis is a widely used and robust method for preparing ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of the sodium or potassium salt of 4-bromo-2-methoxyphenol with a 3-halopropanoic acid, such as 3-chloropropanoic acid or 3-bromopropanoic acid.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, in the presence of a base like sodium carbonate or potassium carbonate to deprotonate the phenol (B47542). The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the 3-halopropanoic acid in an SN2 reaction. masterorganicchemistry.comyoutube.com
Table 1: Key Reactants in Williamson Ether Synthesis
| Reactant | Role |
| 4-bromo-2-methoxyphenol | Nucleophile precursor |
| 3-halopropanoic acid | Electrophile |
| Base (e.g., K2CO3, NaH) | Deprotonating agent |
| Solvent (e.g., DMF, Acetone) | Reaction medium |
Alternative Condensation Reactions for Aryl-Ether Formation
While the Williamson ether synthesis is a primary method, other condensation reactions can also be employed for aryl-ether bond formation. One such alternative is the Ullmann condensation, which is particularly useful for the formation of diaryl ethers but can be adapted for alkyl-aryl ethers. This reaction typically involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst and a base at high temperatures. However, for the synthesis of this compound, the Williamson approach is generally more straightforward and avoids the need for a metal catalyst.
Advanced Synthetic Techniques and Reaction Condition Optimization
Phase-Transfer Catalysis in Phenoxypropanoic Acid Synthesis
Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. nih.gov In the synthesis of phenoxypropanoic acids, PTC can enhance the reaction rate and yield by transporting the phenoxide anion from the aqueous phase to the organic phase, where the alkylating agent is located. google.com
A typical PTC system for this synthesis would involve dissolving the 4-bromo-2-methoxyphenol and a base (e.g., sodium hydroxide) in water, and the 3-halopropanoic acid in an organic solvent. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), is added to shuttle the phenoxide ion across the phase boundary. crdeepjournal.org This method often leads to milder reaction conditions, reduced reaction times, and easier work-up procedures.
Table 2: Components of a Phase-Transfer Catalysis System
| Component | Function | Example |
| Organic Phase | Contains the electrophile | 3-chloropropanoic acid in toluene |
| Aqueous Phase | Contains the nucleophile precursor and base | 4-bromo-2-methoxyphenol and NaOH in water |
| Phase-Transfer Catalyst | Transports the nucleophile | Tetrabutylammonium bromide |
Microwave-Assisted Synthesis and Green Chemistry Considerations
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. anton-paar.comsphinxsai.com The application of microwave irradiation to the synthesis of this compound can significantly accelerate the Williamson ether synthesis. The direct and efficient heating of the reaction mixture by microwaves can overcome activation energy barriers more effectively than conventional heating methods. anton-paar.com
From a green chemistry perspective, microwave-assisted synthesis offers several advantages. The reduction in reaction time leads to lower energy consumption. nih.gov Furthermore, it may allow for the use of less hazardous solvents or even solvent-free conditions, minimizing waste generation. The efficiency of microwave heating can also reduce the formation of byproducts, simplifying purification processes.
The synthesis of this compound can be effectively achieved through the Williamson ether synthesis. This well-established method involves the reaction of a phenoxide with an alkyl halide. In this specific case, the synthesis proceeds by the reaction of 4-bromo-2-methoxyphenol with a suitable three-carbon component, such as ethyl 3-bromopropanoate (B1231587), followed by hydrolysis of the resulting ester.
Reaction Scheme:
Formation of the Phenoxide: 4-Bromo-2-methoxyphenol is treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the phenolic hydroxyl group and form the more nucleophilic phenoxide ion.
Nucleophilic Substitution (Williamson Ether Synthesis): The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of ethyl 3-bromopropanoate in an SN2 reaction. This step forms the ether linkage and results in the formation of ethyl 3-(4-bromo-2-methoxyphenoxy)propanoate. wikipedia.org
Hydrolysis: The final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, this compound. This is typically achieved by heating the ester with an aqueous solution of a strong base (e.g., sodium hydroxide), followed by acidification.
Detailed Synthetic Procedure (Proposed):
To a solution of 4-bromo-2-methoxyphenol in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone, an equimolar amount of a base like potassium carbonate is added. gold-chemistry.org The mixture is stirred at room temperature to facilitate the formation of the potassium salt of the phenol. Following this, ethyl 3-bromopropanoate is added, and the reaction mixture is heated to a temperature between 60-80 °C for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). wikipedia.org
After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent. The resulting crude ester is then subjected to hydrolysis by refluxing with an aqueous solution of sodium hydroxide. After the hydrolysis is complete, the solution is cooled and washed with a non-polar solvent like diethyl ether to remove any non-acidic impurities. The aqueous layer is then acidified with a mineral acid, such as hydrochloric acid, to precipitate the desired this compound. The solid product is then collected by filtration, washed with cold water, and dried.
Purification and Isolation Strategies for Synthetic Intermediates and the Target Compound
The purification of the intermediate, ethyl 3-(4-bromo-2-methoxyphenoxy)propanoate, and the final product, this compound, is crucial for obtaining a high-purity compound.
Purification of the Intermediate Ester:
The crude ethyl 3-(4-bromo-2-methoxyphenoxy)propanoate can be purified using column chromatography on silica (B1680970) gel, eluting with a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. Alternatively, vacuum distillation can be employed if the ester is thermally stable.
Purification of the Final Acidic Product:
The primary method for the purification of this compound is recrystallization. A variety of solvent systems can be employed, often consisting of a solvent in which the compound is soluble at high temperatures and poorly soluble at low temperatures. Mixed solvent systems, such as ethyl acetate/hexane or toluene/hexane, have been shown to be effective for the purification of analogous phenoxypropanoic acids.
Another common purification strategy involves an acid-base extraction. The crude product can be dissolved in an aqueous base, such as sodium bicarbonate solution, to form the water-soluble carboxylate salt. Any neutral organic impurities can then be extracted with an organic solvent. The aqueous layer is subsequently acidified to precipitate the pure carboxylic acid, which can then be collected by filtration.
| Compound | Purification Method | Solvent System |
| 2-(4-hydroxyphenoxy)propionic acid ester | Recrystallization | Toluene/Hexane |
| 3-(2-bromophenyl)propionic acid | Crystallization | Ethyl acetate/n-heptane |
| Phenacetin (an ether) | Recrystallization from mixed solvents | Hot ethyl acetate/Hot hexane |
This table presents purification strategies for compounds analogous to the target molecule and its intermediates, providing insights into potential purification methods.
Stereochemical Control in Analogous Chiral Phenoxypropanoic Acid Synthesis
Many phenoxypropanoic acids possess a chiral center at the alpha-position to the carboxylic acid group. While the target compound, this compound, is achiral, the principles of stereochemical control are highly relevant for the synthesis of its chiral analogs. The biological activity of chiral phenoxypropanoic acids often resides in a single enantiomer, making enantioselective synthesis a critical area of research.
Asymmetric Synthesis:
One powerful strategy for achieving stereochemical control is through asymmetric synthesis, which can be accomplished using chiral auxiliaries. The Evans asymmetric aldol (B89426) reaction, for instance, employs chiral oxazolidinone auxiliaries to direct the stereoselective formation of carbon-carbon bonds. orgsyn.org A similar approach could be adapted for the asymmetric synthesis of chiral phenoxypropanoic acid derivatives. This would involve attaching a chiral auxiliary to a propionyl group, followed by a stereoselective reaction to introduce the phenoxy group, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product.
Another approach involves the use of chiral catalysts. Chiral iron catalysts, for example, have been shown to be effective in a variety of asymmetric transformations. nih.gov Research into chiral catalysts for the enantioselective synthesis of phenoxypropanoic acids is an active field. mdpi.com
Chiral Resolution:
When a racemic mixture of a chiral phenoxypropanoic acid is synthesized, chiral resolution can be employed to separate the enantiomers. This can be achieved through several methods:
Formation of Diastereomeric Salts: The racemic acid can be reacted with a chiral base (e.g., a chiral amine) to form a pair of diastereomeric salts. These salts often have different solubilities, allowing for their separation by fractional crystallization. The resolved salts can then be treated with acid to regenerate the individual enantiomers of the phenoxypropanoic acid. orgsyn.org
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. gold-chemistry.org The differential interaction of the enantiomers with the chiral stationary phase allows for their separation.
| Method | Description |
| Asymmetric Synthesis | |
| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. |
| Chiral Catalysis | A chiral catalyst is used to create a chiral environment that favors the formation of one enantiomer over the other. mdpi.com |
| Chiral Resolution | |
| Diastereomeric Salt Formation | A racemic mixture of an acid is reacted with a chiral base to form diastereomeric salts that can be separated by crystallization. orgsyn.org |
| Chiral HPLC | Enantiomers are separated based on their differential interactions with a chiral stationary phase. gold-chemistry.org |
This table summarizes the primary methods for achieving stereochemical control in the synthesis of chiral phenoxypropanoic acids.
Chemical Reactivity and Derivatization Studies of 3 4 Bromo 2 Methoxyphenoxy Propanoic Acid
Transformations Involving the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, enabling the formation of esters and amides, as well as reduction to an alcohol or other functional group interconversions.
Esterification and Amidation Reactions for Conjugate Formation
The carboxylic acid functionality of 3-(4-bromo-2-methoxyphenoxy)propanoic acid can be readily converted into esters and amides. These reactions are fundamental in medicinal chemistry for the synthesis of prodrugs or for altering the pharmacokinetic properties of a molecule.
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reactivity of the alcohol generally follows the order of primary > secondary > tertiary, with steric hindrance playing a significant role. ceon.rsresearchgate.net Alternatively, milder methods like the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP) can be employed, particularly for sensitive alcohol substrates. acs.org
Amidation involves the coupling of the carboxylic acid with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid, which can be achieved using various coupling reagents. Common reagents include carbodiimides (e.g., DCC, EDCI), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uranium salts (e.g., HBTU, HATU). The choice of coupling agent and reaction conditions can be tailored to the specific amine and the desired product. nih.govresearchgate.net The direct thermal amidation by heating the carboxylic acid and amine is also possible, though it often requires high temperatures. quora.com
Table 1: Representative Esterification and Amidation Reactions for Phenoxypropanoic Acid Analogs The following table presents illustrative examples of esterification and amidation reactions for compounds analogous to this compound, as specific data for the title compound is not readily available in the cited literature.
| Reactant 1 | Reactant 2 | Coupling Agent/Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| Cinnamic acid | Ethanol | Lipozyme TLIM | - | Ethyl cinnamate | 86 |
| Cinnamic acid | Benzyl alcohol | Lipozyme TLIM | Isooctane | Benzyl cinnamate | ~80 |
| Palmitic acid | Primary amine | CuO-CaCO₃ | Solvent-free | N-Alkylpalmitamide | - |
| Hydroxycinnamic acid | Amine | DCC | Aqueous acetone | Phenol (B47542) amide | 14-24 |
Reduction and Other Functional Group Interconversions of the Acid
The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (B95107) (THF) are typically required for this transformation. Borane (BH₃) complexes, such as BH₃·THF, are also effective and can offer better selectivity in the presence of other reducible functional groups. wikipedia.org
The resulting primary alcohol can then serve as a handle for further functionalization, such as conversion to halides, ethers, or other esters.
Modifications of the Aromatic Ring System
The aromatic ring of this compound is substituted with a bromine atom and a methoxy (B1213986) group, which direct the regioselectivity of electrophilic aromatic substitution and provide a site for cross-coupling reactions.
Halogenation and Electrophilic Aromatic Substitution on the Brominated Ring
The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the bromine atom is a deactivating, ortho-, para-director. msu.eduuni.edu In this compound, the positions ortho and para to the methoxy group are already substituted (ether linkage and bromine). The position ortho to the methoxy group and meta to the bromine (C3) and the position meta to the methoxy and ortho to the bromine (C5) are the most likely sites for further substitution. The directing effects of the methoxy and bromo substituents would need to be considered for any planned electrophilic aromatic substitution. For instance, nitration of bromo-guaiacol derivatives has been shown to occur without the loss of the bromine atom. arkat-usa.org
Palladium-Catalyzed Cross-Coupling Reactions at the Bromo-Substituent (e.g., Suzuki, Sonogashira)
The bromine atom on the aromatic ring is a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds.
The Suzuki coupling reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups. nih.govorganic-chemistry.org A variety of palladium catalysts and ligands can be employed, with the choice depending on the specific substrates.
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.orgresearchgate.netucsb.edu Copper-free Sonogashira protocols have also been developed. organic-chemistry.org
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions for Bromo-Aromatic Analogs The following table provides examples of Suzuki and Sonogashira coupling reactions for bromo-aromatic compounds analogous to the title compound, as specific data is not available in the cited literature.
| Aryl Bromide | Coupling Partner | Catalyst System | Base | Solvent | Product |
|---|---|---|---|---|---|
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex 7 | KOH | Water | 4-Acetylbiphenyl |
| 2-Bromonaphthalene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 2-(Phenylethynyl)naphthalene |
| 4-Bromoanisole | 4-Methoxyphenylboronic acid | Pd(OAc)₂/cataCXium A | K₃PO₄ | Toluene | 4,4'-Dimethoxybiphenyl |
| 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | Bis(4-bromophenyl)acetylene |
Reactivity of the Methoxy Group and Ether Linkage
The methoxy group and the ether linkage are generally stable functional groups, but they can undergo cleavage under specific conditions.
The methoxy group can be cleaved to a phenol using strong acids such as hydrobromic acid (HBr) or boron tribromide (BBr₃). nih.gov Selective cleavage of one methoxy group in the presence of others can sometimes be achieved under controlled conditions.
The ether linkage in phenoxypropanoic acids is generally robust. Cleavage would require harsh conditions, such as treatment with a strong acid at high temperatures, which could also affect other functional groups in the molecule.
Computational and Theoretical Investigations of 3 4 Bromo 2 Methoxyphenoxy Propanoic Acid and Its Analogues
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to predict molecular geometries, electronic structures, and vibrational frequencies.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial in determining its reactivity. For analogues of 3-(4-bromo-2-methoxyphenoxy)propanoic acid, such as 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to analyze these properties. researchgate.netbanglajol.info
The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.netbanglajol.info A smaller HOMO-LUMO gap suggests higher reactivity. In substituted aromatic acids, the presence of electron-withdrawing groups like bromine and electron-donating groups like methoxy (B1213986) can significantly influence the energies of these frontier orbitals and, consequently, the molecule's electronic behavior.
To gain a deeper understanding of the properties of these molecules, parameters such as the molecular electrostatic potential surface and the HOMO-LUMO band gap are computed. researchgate.netbanglajol.info The dipole moment, polarizability, and hyperpolarizability are also estimated to investigate the non-linear optical properties of the chemical. researchgate.netbanglajol.info
Table 1: Frontier Molecular Orbital Energies for a Structural Analogue
| Analogue Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 4-bromo-3-(methoxymethoxy) benzoic acid | B3LYP/6-311++G(d,p) | Data not available | Data not available | Data not available |
Note: Specific energy values for the analogue were not provided in the source material, but the methodology for their calculation is described.
Conformational Analysis and Potential Energy Surface Mapping
The biological activity of a molecule is often intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers for interconversion between them.
Vibrational Spectroscopy Theoretical Predictions
Theoretical vibrational analysis through methods like DFT can provide a detailed assignment of the vibrational modes observed in experimental infrared (IR) and Raman spectra. For a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, quantum chemical calculations of molecular geometries and vibrational wavenumbers have been carried out using DFT with the hybrid functional B3LYP and a 6-311++G(d,p) basis set. researchgate.netbanglajol.info
The calculated vibrational frequencies are often scaled to compensate for the approximate treatment of electron correlation, basis set deficiencies, and anharmonicity. core.ac.uk A thorough vibrational assessment of the molecule is performed, and the calculated frequencies are compared with experimental data to validate the computational model. researchgate.netbanglajol.info This allows for a confident assignment of the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the phenyl ring, methoxy group, and propanoic acid moiety.
Molecular Modeling and Docking Studies for In Silico Target Interactions
Molecular modeling and docking are powerful in silico techniques to predict how a ligand (in this case, this compound or its analogues) might interact with a biological target, typically a protein.
Ligand-Protein Interaction Profiling
Molecular docking simulations are widely used to predict the preferred orientation of a ligand when bound to a protein's active site. For arylpropanoic acid derivatives, which are structurally similar to some non-steroidal anti-inflammatory drugs (NSAIDs), docking studies have been performed to investigate their interactions with cyclooxygenase (COX) enzymes. nih.gov Similarly, docking studies on phenoxyacetic acid analogues have been conducted to understand their interactions with other biological targets. scienceopen.com
These studies typically involve preparing the 3D structures of the ligand and the protein, defining a binding site (or "docking box"), and using a scoring function to rank the different binding poses. The results of these simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and specific amino acid residues in the protein's active site. This information is invaluable for understanding the molecular basis of a compound's biological activity and for designing more potent and selective molecules.
Binding Energy Calculations and Prediction Methodologies
While docking provides a qualitative and semi-quantitative assessment of ligand binding, more rigorous methods are available to calculate the binding free energy. Techniques like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can provide more accurate predictions of binding affinity. nih.govresearchgate.net These methods involve alchemical transformations where the ligand is gradually "disappeared" from the solvent and the protein binding site to calculate the free energy difference.
More computationally efficient methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are also used to estimate binding energies from molecular dynamics simulation trajectories. These methods calculate the binding free energy by combining molecular mechanics energy terms with solvation free energies.
Table 2: Common Methodologies for Binding Energy Calculation
| Methodology | Description | Computational Cost |
| Molecular Docking | Predicts the preferred orientation and provides a scoring function to rank poses. | Low |
| MM/PBSA & MM/GBSA | Estimates binding free energy from molecular dynamics simulation snapshots. | Medium |
| Free Energy Perturbation (FEP) | Calculates the free energy difference between two states through a series of small perturbations. | High |
| Thermodynamic Integration (TI) | Calculates the free energy change by integrating the derivative of the Hamiltonian with respect to a coupling parameter. | High |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenoxypropanoic Acid Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For phenoxypropanoic acid derivatives, QSAR studies are instrumental in predicting their herbicidal activity, binding affinity to specific receptors, or other biological endpoints, thereby guiding the design of new analogues with enhanced potency.
The foundation of any QSAR model lies in the numerical representation of molecular structures through molecular descriptors. hufocw.org These descriptors quantify various aspects of a molecule's physicochemical properties. For phenoxypropanoic acid derivatives, a wide array of descriptors can be calculated, categorized as 0D, 1D, 2D, and 3D, depending on whether they are derived from the chemical formula, a substructure list, the molecular graph, or the 3D geometry of the molecule, respectively. semanticscholar.org
Commonly employed descriptors in QSAR studies of compounds analogous to phenoxypropanoic acids include:
Topological descriptors: These are derived from the 2D representation of the molecule and describe properties like molecular size, shape, and branching. Examples include connectivity indices and kappa shape indices. hufocw.org
Electronic descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity. ucsb.edu
Physicochemical descriptors: Properties like the logarithm of the octanol-water partition coefficient (logP), molar refractivity (MR), and polar surface area (PSA) are crucial in determining the pharmacokinetic behavior of the compounds. hufocw.org
Quantum-chemical descriptors: These are calculated using quantum mechanics and can include dipole moment and polarizability, providing a more detailed description of the electronic structure. semanticscholar.org
Given the large number of calculable descriptors, feature selection becomes a critical step to identify the most relevant ones and to avoid overfitting the model. nih.govelsevierpure.com Various feature selection techniques are employed in QSAR studies, such as genetic algorithms, forward selection, backward elimination, and stepwise regression. elsevierpure.comresearchgate.net For instance, in a study on phenoxy acid herbicides, a Genetic Algorithm was used to select a subset of 29 significant molecular descriptors from an initial pool of 329. semanticscholar.org This process ensures that the final QSAR model is both predictive and interpretable. nih.gov
Table 1: Examples of Molecular Descriptors Selected by a Genetic Algorithm for a QSAR Study of Phenoxy Acid Herbicides. semanticscholar.org
| Descriptor Abbreviation | Descriptor Name |
| MATS2i | Moran autocorrelation of lag 2 weighted by ionization potential |
| nCb- | Number of connected components |
| MATS4p | Moran autocorrelation of lag 4 weighted by polarizability |
| MW | Molecular Weight |
| nCsp2 | Number of sp2 hybridized carbon atoms |
| CATS2D_03_LL | 2D CATS descriptor of lag 3 for Lipophilic-Lipophilic atoms |
| Mor21u | 3D-MoRSE - signal 21 / unweighted |
| Eta_beta_A | A measure of the relative number of double and triple bonds |
| TDB05s | 3D topological distance based descriptor of lag 5 weighted by atomic Sanderson electronegativities |
| G2i | Second component of the gravitational index |
| nN | Number of Nitrogen atoms |
| Mor21p | 3D-MoRSE - signal 21 / weighted by atomic polarizabilities |
Following the selection of relevant descriptors, a mathematical model is developed to correlate these descriptors with the biological activity of the phenoxypropanoic acid derivatives. Various statistical methods can be used for this purpose, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression.
A crucial aspect of QSAR modeling is rigorous validation to ensure the model's robustness and predictive power. Validation is typically performed through internal and external procedures. Internal validation often involves cross-validation techniques like the leave-one-out (LOO) method, which assesses the model's stability. The performance of internal validation is often quantified by the cross-validated correlation coefficient (q²).
External validation involves predicting the activity of a set of compounds (the test set) that were not used in the model development. The predictive ability of the model is then assessed by comparing the predicted activities with the experimental values for the test set. The predictive r-squared (pred_r²) is a common metric for evaluating external validation. A high pred_r² value indicates a model with good predictive capability for new, untested compounds.
In a 3D-QSAR study on structurally related (2-benzylcarbamoyl-phenoxy)-acetic acid derivatives, the k-Nearest Neighbor (kNN) method was employed. The resulting models were validated, yielding significant statistical parameters, as shown in the table below.
Table 2: Statistical Validation Parameters for 3D-QSAR Models of (2-benzylcarbamoyl-phenoxy)-acetic Acid Derivatives.
| Model Selection Method | Model No. | q² (Cross-validated r²) | pred_r² (Predictive r²) |
| kNN Sphere Exclusion | 1 | 0.5042 | 0.6939 |
| kNN Sphere Exclusion | 2 | 0.6433 | 0.7115 |
| kNN Random Selection | 3 | 0.6297 | 0.8970 |
| kNN Random Selection | 4 | 0.7107 | 0.5908 |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is another powerful computational technique used in the study of this compound and its analogues. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and charged centers.
For phenoxypropanoic acid derivatives, a pharmacophore model can be developed based on a set of known active compounds. This model then serves as a 3D query for virtual screening of large compound libraries to identify novel molecules that match the pharmacophore and are therefore likely to possess the desired biological activity. For instance, a designed pharmacophore for phenoxy-2-methyl propanoic acid derivatives has been reported, which can be used to guide the discovery of new hypolipidemic agents.
Virtual screening is a computational technique that involves the rapid in silico assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. When combined with a validated pharmacophore model for phenoxypropanoic acid analogues, virtual screening can significantly accelerate the drug discovery process by prioritizing a smaller number of promising candidates for synthesis and biological testing. This approach is more efficient and cost-effective than traditional high-throughput screening. The hits from virtual screening can then be further analyzed and optimized to develop new lead compounds.
Exploration of Biological Activities and Mechanistic Insights in Vitro and in Silico
In Vitro Enzyme Inhibition and Receptor Binding Assays
There is no available scientific literature detailing the in vitro enzyme inhibition or receptor binding profiles of 3-(4-Bromo-2-methoxyphenoxy)propanoic acid.
Investigation of Specific Enzyme Targets (e.g., COX, Kinases)
No studies were identified that have investigated the inhibitory activity of this compound against cyclooxygenase (COX) enzymes or various kinases. While many propionic acid derivatives are known to be non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes, the specific activity of this brominated and methoxylated variant has not been reported. nih.govnih.govresearchgate.net Similarly, its potential as a kinase inhibitor remains unexplored in published research. nih.gov
Receptor Agonism/Antagonism Studies (e.g., PPAR-α, Endothelin Receptors)
There is no published research on the interaction of this compound with peroxisome proliferator-activated receptor-alpha (PPAR-α) or endothelin receptors. The agonistic or antagonistic potential of this compound at these receptors has not been determined through in vitro binding or functional assays. nih.govnih.gov
Cell-Based In Vitro Bioactivity Investigations
No cell-based in vitro studies have been published regarding the bioactivity of this compound.
Antimicrobial Activity against Bacterial and Fungal Pathogens (In Vitro)
There are no reports on the in vitro antimicrobial activity of this compound. Studies to determine its minimum inhibitory concentration (MIC) or minimum bactericidal/fungicidal concentration (MBC/MFC) against various bacterial and fungal pathogens have not been documented in the scientific literature. nih.gov
Anti-inflammatory and Antinociceptive Activities (In Vitro Mechanistic Studies)
No in vitro mechanistic studies have been conducted to evaluate the anti-inflammatory or antinociceptive properties of this compound. Research into its effects on inflammatory mediators, such as nitric oxide or prostaglandins, in cell-based models has not been reported. nih.govnih.govresearchgate.netmdpi.comemnuvens.com.brnih.govplos.org
Anti-proliferative and Cytotoxic Effects on Cell Lines (In Vitro)
The in vitro anti-proliferative and cytotoxic effects of this compound on cancerous or non-cancerous cell lines have not been investigated in any published studies. Therefore, data regarding its potential as an anticancer agent, including IC50 values for different cell lines, are not available. nih.govupm.edu.mynih.govnih.govwaocp.orgmdpi.commdpi.com
Hypolipidemic and Hypoglycemic Potential (In Vitro Mechanistic Studies)
There is currently no published in vitro research specifically detailing the hypolipidemic or hypoglycemic properties of this compound. Studies on structurally related phenoxypropanoic acid derivatives have occasionally been linked to metabolic regulation; however, direct evidence for the named compound is absent. For instance, research into other propanoic acid analogues has explored their potential as agonists for receptors like the free fatty acid receptor 1 (FFAR1), which is involved in stimulating insulin (B600854) secretion. However, no such studies have been reported for this compound.
Mechanistic Elucidation at the Molecular and Cellular Level (In Vitro)
Detailed information regarding the modulation of specific biochemical pathways by this compound is not available. Understanding its potential effects would require targeted in vitro assays, such as enzymatic activity assays, gene expression analysis in relevant cell lines (e.g., hepatocytes, adipocytes, or pancreatic β-cells), and metabolomic profiling. Without such studies, any discussion on its impact on pathways related to lipid and glucose metabolism would be purely speculative.
The molecular targets of this compound remain unelucidated. Computational docking studies and experimental binding assays would be necessary to identify potential protein interactions. While general phenoxypropanoic acid structures are known to interact with various enzymes and receptors, the specific binding profile of this compound, influenced by its 4-bromo and 2-methoxy substituents, has not been investigated.
Structure-Activity Relationship (SAR) Studies for this compound Analogues
Comprehensive Structure-Activity Relationship (SAR) studies focusing on the hypolipidemic and hypoglycemic potential of this compound and its close analogues are not documented in the accessible scientific literature. General SAR principles for other classes of phenoxypropanoic acid derivatives suggest that the nature and position of substituents on the aromatic ring, as well as the characteristics of the linker and the acidic moiety, are critical for biological activity.
The specific influence of the 4-bromo and 2-methoxy groups on the biological potency of the phenoxypropanoic acid scaffold has not been systematically studied in the context of hypolipidemic or hypoglycemic effects. In other chemical series, halogen atoms like bromine can influence activity through steric and electronic effects, potentially enhancing binding affinity or altering metabolic stability. Similarly, a methoxy (B1213986) group can impact solubility and hydrogen bonding interactions. However, without experimental data, the precise contribution of these substituents for this particular compound is unknown.
The propanoic acid moiety is a common feature in many biologically active molecules, often serving as a key interacting group with target proteins, for example, through ionic interactions with basic amino acid residues in a binding pocket. The ether linker provides rotational flexibility, allowing the molecule to adopt various conformations to fit into a binding site. The specific role and optimal conformation of the propanoic acid group and the ether linker for any potential biological targets of this compound have not been determined.
Potential Academic and Research Applications of 3 4 Bromo 2 Methoxyphenoxy Propanoic Acid
Chemical Scaffold for Novel Compound Synthesis
3-(4-Bromo-2-methoxyphenoxy)propanoic acid is a multifaceted molecule that holds significant promise as a chemical scaffold in the design and synthesis of novel compounds, particularly in the field of medicinal chemistry. Its structure, which combines a substituted aromatic ring with a flexible propanoic acid side chain, offers several points for chemical modification, allowing for the systematic development of compound libraries with diverse biological activities.
The core structure of phenoxypropanoic acid and its derivatives has been identified as a valuable starting point for the development of therapeutic agents. For instance, related structures like 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been investigated as scaffolds for creating new antimicrobial and anticancer candidates. This highlights the potential of the underlying propanoic acid moiety attached to a substituted phenyl ring to serve as a foundation for biologically active molecules. The specific substitutions on the phenyl ring of this compound—a bromine atom and a methoxy (B1213986) group—provide chemists with tools to fine-tune the electronic and steric properties of derivative compounds.
The bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce a wide variety of other functional groups, thereby expanding the chemical space accessible from this scaffold. The methoxy group, a common feature in many bioactive molecules, can influence the compound's conformation and its interactions with biological targets. The carboxylic acid group of the propanoic acid side chain is another key feature, as it can be readily converted into esters, amides, or other functional groups, or used to attach the scaffold to other molecules of interest.
Probe Molecule in Biochemical and Cell Biology Research
While specific studies employing this compound as a probe molecule are not extensively documented, its chemical structure suggests several potential applications in this area. Probe molecules are essential tools in biochemical and cell biology research, used to investigate biological processes, identify and characterize protein targets, and visualize cellular components.
The utility of a molecule as a probe is often dependent on its ability to be detected or to interact with specific biological targets. The bromine atom on the aromatic ring of this compound could potentially serve as a handle for the introduction of reporter groups, such as fluorescent dyes or biotin (B1667282) tags, through appropriate chemical reactions. This would allow for the tracking and visualization of the molecule's distribution and interactions within a biological system.
Furthermore, the substituted phenoxypropanoic acid structure itself may have an affinity for certain biological macromolecules. The combination of the aromatic ring, the ether linkage, and the carboxylic acid provides a number of potential interaction points, including hydrophobic interactions, hydrogen bonding, and electrostatic interactions. By systematically modifying the structure and observing the effects on biological systems, researchers could potentially develop this molecule into a selective probe for a specific protein or cellular pathway. The development of such a probe would be invaluable for studying the function and regulation of its biological target.
Intermediate in the Synthesis of Complex Organic Molecules
This compound can serve as a valuable intermediate in the synthesis of more complex organic molecules. Its defined chemical structure and the presence of multiple functional groups make it a useful building block for multi-step synthetic sequences. General methods for the synthesis of phenoxypropionic acid derivatives often involve the reaction of a substituted phenol (B47542) with a haloalkanoic acid or its ester in the presence of a base. For example, the reaction of an alkali metal salt of a phenol with an alkali metal salt of a chloropropionic acid in a suitable solvent system can yield the desired phenoxypropionic acid. google.com
The specific functional groups on this compound offer distinct opportunities for further chemical transformations. As mentioned previously, the bromine atom is a versatile handle for carbon-carbon bond formation through various palladium-catalyzed cross-coupling reactions. This allows for the elaboration of the aromatic core of the molecule, enabling the construction of more complex biaryl or acetylenic structures.
The carboxylic acid moiety is also a key reactive site. It can be reduced to an alcohol, which can then be further functionalized, or it can be used to form amide bonds with amines, linking the phenoxypropanoic acid unit to peptides or other nitrogen-containing molecules. The methoxy group, while generally stable, can potentially be cleaved to reveal a phenol, providing another site for modification.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-bromo-2-methoxyphenoxy)propanoic acid, and how can reaction yields be improved?
- Synthesis Methods :
- Nucleophilic Substitution : Start with 4-bromo-2-methoxy phenol and react with β-propiolactone or acrylic acid derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the phenoxypropanoic acid backbone .
- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity product (>95%) .
- Yield Optimization :
- Adjust stoichiometry (1.2–1.5 equivalents of phenol derivative to acrylic acid).
- Optimize reaction time (8–12 hrs) and temperature (monitored via TLC/HPLC) .
Q. How can the structure of this compound be confirmed experimentally?
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm methoxy (δ ~3.8 ppm), aromatic protons (δ ~6.8–7.4 ppm), and carboxylic acid (δ ~12 ppm) .
- HRMS : Validate molecular ion peak ([M-H]⁻ at m/z 287.97 for C₁₀H₁₀BrO₄) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and substituent positions (if crystalline form is obtainable) .
Intermediate Research Questions
Q. What strategies are effective for functionalizing the bromine atom in this compound?
- Substitution Reactions :
- Suzuki Coupling : Replace Br with aryl/heteroaryl groups using Pd(PPh₃)₄, arylboronic acids, and Na₂CO₃ in DMF/H₂O (80°C, 12 hrs) .
- Nucleophilic Displacement : React with amines (e.g., NH₃/EtOH) or thiols (e.g., NaSH/DMSO) to form amino- or thio-substituted derivatives .
Q. How does the methoxy group influence the compound’s reactivity and stability under acidic/basic conditions?
- Acidic Conditions : Methoxy groups are hydrolytically stable below pH 3 but may demethylate at elevated temperatures (>80°C) in concentrated H₂SO₄ .
- Basic Conditions : Stable in mild bases (pH <10), but prolonged exposure to strong bases (e.g., NaOH) can saponify the ester intermediates during synthesis .
Advanced Research Questions
Q. How can computational modeling predict the metabolic pathways of this compound?
- In Silico Tools :
- Use SwissADME to predict Phase I/II metabolism (e.g., demethylation, glucuronidation) .
- DFT Calculations : Analyze electron density maps to identify reactive sites for oxidative metabolism (e.g., benzylic C-H activation) .
- Experimental Validation :
- Incubate with liver microsomes (human/rat) and profile metabolites via UPLC-QTOF-MS .
Q. What experimental designs resolve contradictions in reported reaction yields for bromine substitution?
- Controlled Variables :
- Test solvent polarity (DMF vs. THF), catalyst loading (Pd 0.5–5 mol%), and base (K₂CO₃ vs. Cs₂CO₃) .
- Statistical Analysis :
- Apply DoE (Design of Experiments) to identify critical factors (e.g., ANOVA for yield optimization) .
Key Considerations for Researchers
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
